molecular formula C10H9BrN2 B13125051 2-(2-Bromophenyl)-4-methyl-1H-imidazole

2-(2-Bromophenyl)-4-methyl-1H-imidazole

Cat. No.: B13125051
M. Wt: 237.10 g/mol
InChI Key: JADVSTPPDABZLB-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 4-methylimidazole as the primary starting materials.

    Condensation Reaction: The 2-bromobenzaldehyde undergoes a condensation reaction with 4-methylimidazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Cyclization: The resulting intermediate undergoes cyclization to form the imidazole ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the imidazole ring or the bromophenyl group can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2-Bromophenyl)-4-methyl-1H-imidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities. It may serve as a lead compound for the development of new therapeutic agents.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4-methyl-1H-imidazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the imidazole ring can participate in various binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

For example, as an enzyme inhibitor, this compound may bind to the active site of the enzyme, blocking its activity and preventing the substrate from binding. In receptor binding studies, the compound may act as a ligand, binding to the receptor and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-4-methyl-1H-imidazole: Similar to 2-(2-Bromophenyl)-4-methyl-1H-imidazole, but with a chlorine atom instead of a bromine atom. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    2-(2-Fluorophenyl)-4-methyl-1H-imidazole: Contains a fluorine atom instead of a bromine atom. The presence of fluorine can influence the compound’s electronic properties and interactions with biological targets.

    2-(2-Iodophenyl)-4-methyl-1H-imidazole: Similar structure with an iodine atom. Iodine’s larger size and different reactivity can lead to variations in the compound’s chemical and biological properties.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions. The bromine atom’s size and electronegativity can influence the compound’s reactivity and binding properties, making it distinct from other halogen-substituted imidazoles.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

2-(2-bromophenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C10H9BrN2/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)

InChI Key

JADVSTPPDABZLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC=CC=C2Br

Origin of Product

United States

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